N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with a thiophene-3-carboxamido methyl group at the 4-position and a 2-methoxyphenyl carboxamide at the 1-position. Its synthesis and structural analogs have been explored in antipsychotic and neuropharmacological research contexts .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-17-5-3-2-4-16(17)21-19(24)22-9-6-14(7-10-22)12-20-18(23)15-8-11-26-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNPUDIQHZNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1235391-02-2
Structural Features
The structure contains a piperidine ring, a thiophene moiety, and a methoxyphenyl group, which may contribute to its biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Effects : Thiophene derivatives have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
- Receptor Modulation : Compounds featuring piperidine rings are frequently investigated for their interactions with neurotransmitter receptors, including opioid and dopamine receptors .
In Vitro Studies
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Activity : In vitro testing has shown that certain thiophene derivatives can inhibit COX enzymes effectively. For instance, compounds with IC50 values ranging from 0.04 μM to 42.1 μM against COX-2 were reported .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 31.4 ± 0.12 | COX-2 |
| Compound C | 42.1 ± 0.30 | COX-1 |
Case Study 1: Anti-inflammatory Efficacy
A study demonstrated that a series of thiophene derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The ED50 values for these compounds ranged from 8.23 to 11.60 μM, comparable to indomethacin .
Case Study 2: Neuropharmacological Activity
Another investigation focused on the neuropharmacological effects of piperidine derivatives, revealing their potential as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
Research on SAR indicates that modifications to the thiophene and piperidine components can significantly influence biological activity:
- Electron-donating groups on the thiophene ring enhance anti-inflammatory activity.
- The substitution pattern on the piperidine ring affects receptor affinity and selectivity.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to the piperidine and thiophene moieties in its structure. Key areas of application include:
1.1 Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, show significant anticancer properties. The compound has been evaluated in preclinical studies for its ability to induce apoptosis in cancer cells. For instance, it has been shown to have cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .
1.2 Neurological Disorders
Thiophene derivatives are known for their ability to penetrate the blood-brain barrier, making them suitable candidates for treating neurological disorders. The compound's structural features suggest potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments by inhibiting cholinesterase enzymes .
1.3 Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity, particularly against certain bacterial strains. This property is crucial for developing new antibiotics amid rising resistance to existing drugs .
Synthesis and Structure-Activity Relationship
The synthesis of N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway can be summarized as follows:
- Formation of Piperidine Derivative : The initial step involves the formation of the piperidine ring through cyclization reactions.
- Introduction of Thiophene Moiety : This is achieved via coupling reactions with thiophene derivatives.
- Final Functionalization : The carboxamide group is introduced last to complete the structure.
This synthetic route allows for modifications that can enhance the biological activity of the compound, facilitating structure-activity relationship (SAR) studies that are critical in drug development .
Cancer Therapy
A notable study published in the International Journal of Molecular Sciences demonstrated that a related piperidine derivative exhibited superior anticancer activity compared to standard treatments . The study utilized various cancer cell lines to assess cytotoxicity and found that compounds with similar structural features to this compound showed promise in inducing apoptosis.
Alzheimer's Disease
In another investigation focusing on Alzheimer's disease, compounds derived from piperidine were shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes effectively . These findings suggest that this compound could be further explored as a dual inhibitor for cognitive enhancement therapies.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide with related piperidine-carboxamide derivatives, focusing on structural variations, hypothesized pharmacological profiles, and available data.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure :
- The piperidine-carboxamide scaffold is shared across all compounds but modified with diverse substituents. For example, WAY100635 replaces piperidine with piperazine, enhancing 5-HT1A selectivity .
- The thiophene-3-carboxamido methyl group in the target compound differentiates it from analogs like N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide , which features a sulfonyl group and chloro-methoxyphenyl substituent for improved metabolic stability .
Aromatic Substituents :
- The 2-methoxyphenyl group in the target compound is analogous to ligands targeting serotonin receptors (e.g., WAY100635 ). However, substitution with electron-withdrawing groups (e.g., chloro in ’s compound) may alter receptor binding kinetics .
- Fluorinated aromatic systems (e.g., in MK0974 ) are associated with enhanced blood-brain barrier penetration and target affinity, a feature absent in the target compound .
Unlike BIBN4096BS or MK0974, the target compound lacks peptidomimetic or fluorinated side chains, suggesting a narrower target profile, possibly confined to monoaminergic systems .
Q & A
Q. Basic
- NMR spectroscopy : Confirms structural integrity (e.g., piperidine protons at δ 2.5–3.5 ppm, thiophene aromatic signals at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, 254 nm UV detection) .
How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Q. Advanced
- Scaffold modification : Systematically vary substituents (e.g., methoxy group position on phenyl, thiophene substitution) to evaluate bioactivity trends .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding. Compare IC50 values to identify critical functional groups .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
How can researchers assess the compound’s stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Oxidative stress : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation) .
- Plasma stability : Incubate with human plasma (37°C, 1h), precipitate proteins, and quantify parent compound remaining .
What computational strategies predict target engagement and binding modes?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with homology-built targets (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to the carboxamide and piperidine groups .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (100 ns) in explicit solvent to assess binding stability (RMSD < 2.0 Å) .
- Free energy calculations : Apply MM/GBSA to rank binding affinities of analogs .
How should contradictory bioactivity data across studies be resolved?
Q. Advanced
- Replicate experiments : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Control benchmarking : Compare with reference compounds (e.g., known inhibitors) to validate assay sensitivity .
- Meta-analysis : Use tools like RevMan to statistically aggregate data, identifying outliers via funnel plots .
What strategies improve synthetic yield without compromising purity?
Q. Basic
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) in a factorial design to identify optimal conditions .
- Intermediate monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products .
- Workflow automation : Employ flow chemistry for precise control of exothermic steps (e.g., amide coupling) .
How are analytical methods validated for quality control in synthesis?
Q. Basic
- Specificity : Demonstrate baseline separation of the compound from impurities via HPLC .
- Linearity : Calibrate UV detection (R² > 0.999) across 50–150% of target concentration .
- Precision : Repeat analyses (n=6) to confirm %RSD < 2.0 for retention time and area .
What in vitro models evaluate metabolic stability for preclinical development?
Q. Advanced
- Hepatocyte incubation : Assess intrinsic clearance using primary human hepatocytes (37°C, 4h); quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
How can target proteins be identified for mechanistic studies?
Q. Advanced
- Affinity chromatography : Immobilize the compound on sepharose beads, incubate with cell lysates, and elute bound proteins for identification by MS/MS .
- SPR biosensing : Measure real-time binding kinetics (ka/kd) to purified recombinant targets .
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
